molecular formula C6H2Br2FNO B1489625 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde CAS No. 2169144-70-9

2,5-Dibromo-3-fluoropyridine-4-carbaldehyde

Cat. No. B1489625
M. Wt: 282.89 g/mol
InChI Key: FPSJENVJEVCNGH-UHFFFAOYSA-N
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Description

“2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is a chemical compound with the CAS Number: 2169144-70-9 . It has a molecular weight of 282.89 and its IUPAC name is 2,5-dibromo-3-fluoroisonicotinaldehyde . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is 1S/C6H2Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is a solid compound . It has a molecular weight of 282.89 .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines
    • Scientific Field : Organic Chemistry .
    • Application Summary : 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde can potentially be used in the synthesis of various 2-, 3-, or 4-fluoropyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that the synthesis of fluoropyridines is a challenging problem . It also mentions the Umemoto reaction and Balts-Schiemann reaction as potential methods .
    • Results or Outcomes : The outcomes of these syntheses are various types of fluoropyridines, which have potential applications in various biological fields .

Future Directions

Fluoropyridines, including “2,5-Dibromo-3-fluoropyridine-4-carbaldehyde”, have interesting and unusual physical, chemical, and biological properties, which make them of interest in various fields . They are used in the development of new agricultural products and pharmaceuticals . The interest in the development of fluorinated chemicals has been steadily increasing .

properties

IUPAC Name

2,5-dibromo-3-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSJENVJEVCNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-fluoropyridine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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